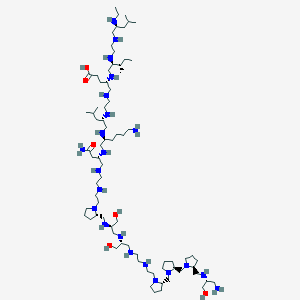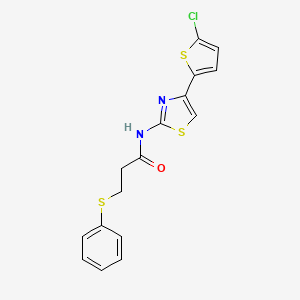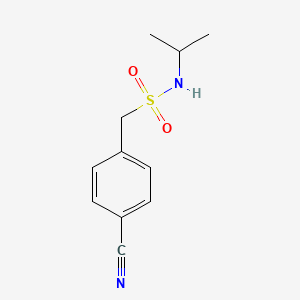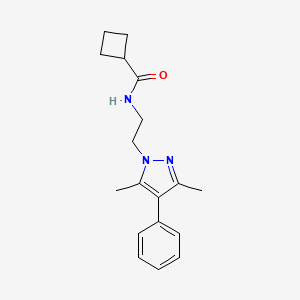![molecular formula C19H20N2O B2388700 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one CAS No. 338414-83-8](/img/structure/B2388700.png)
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one is a chemical compound known for its unique structure and properties. It belongs to the class of indole derivatives, which are widely studied for their diverse biological and pharmacological activities .
Méthodes De Préparation
The synthesis of 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3,5-dimethylphenyl isocyanate with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-[(3,5-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
3-[(3,5-dimethylphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one: This compound has a phenyl group instead of an isopropyl group, which may result in different chemical and biological properties.
3-[(3,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one: The position of the methyl groups on the phenyl ring is different, which can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)imino-1-propan-2-ylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12(2)21-17-8-6-5-7-16(17)18(19(21)22)20-15-10-13(3)9-14(4)11-15/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDNZCYUGMCORO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C3=CC=CC=C3N(C2=O)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(Trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2388618.png)
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)
![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)






![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)


![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)

